(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK945237 is a potent inhibitor of bacterial type IIA topoisomerases. GSK945237 shows good Gram-positive and Gram-negative potency and demonstrates good PK and in vivo efficacy properties.
Scientific Research Applications
Antibacterial Activities
A range of studies have explored the antibacterial applications of compounds similar to (1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One. For instance, Tsuji et al. (1995) synthesized optically active substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which exhibited potent activity against gram-positive bacteria, suggesting potential antibacterial uses (Tsuji, Tsubouchi, & Ishikawa, 1995). Additionally, Ishikawa et al. (1990) developed similar compounds with notable antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Potential in Asthma Treatment
Paris et al. (1995) evaluated pyrrolo[3,2,1-ij]quinoline derivatives for activities against histamine, platelet activating factor (PAF), and leukotrienes, which are significant in asthma. Their research indicates that these compounds could have therapeutic applications in asthma treatment (Paris, Cottin, Demonchaux, Augert, Dupassieux, Lenoir, Peck, & Jasserand, 1995).
Antimycobacterial Activity
Dinakaran et al. (2008) synthesized novel ofloxacin derivatives with potent in vitro and in vivo antimycobacterial activities, which suggests potential applications in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Anti-Leukemic Properties
Guillon et al. (2022) synthesized and characterized a new substituted pyrrolo[1,2-a]quinoxaline compound, demonstrating cytotoxic potential against several human leukemia cell lines (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
Anti-Coagulant Activity
Novichikhina et al. (2020) synthesized compounds from pyrrolo[3,2,1-ij]quinolin-2-ones, evaluating their inhibitory activity against blood coagulation factors Xa and XIa, indicating potential anti-coagulant applications (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
Inotropic Activity for Heart Health
Liu et al. (2009) synthesized 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, evaluating them for positive inotropic activity. This suggests potential application in enhancing heart health (Liu, Yu, Quan, Cui, & Piao, 2009).
properties
CAS RN |
944406-54-6 |
---|---|
Product Name |
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One |
Molecular Formula |
C24H26FN5O3 |
Molecular Weight |
451.5024 |
IUPAC Name |
(R)-1-((4-(((6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3-yl)methyl)amino)piperidin-1-yl)methyl)-9-fluoro-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
InChI |
InChI=1S/C24H26FN5O3/c25-19-3-1-15-2-4-21(31)30-14-16(22(19)23(15)30)13-29-7-5-17(6-8-29)26-12-18-11-20-24(28-27-18)33-10-9-32-20/h1-4,11,16-17,26H,5-10,12-14H2/t16-/m1/s1 |
InChI Key |
SRICOHRDRMZREQ-MRXNPFEDSA-N |
SMILES |
O=C1N2C3=C([C@H](CN4CCC(NCC5=NN=C(OCCO6)C6=C5)CC4)C2)C(F)=CC=C3C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK-945237; GSK 945237; GSK945237. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.